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Compound of Interest

Compound Name: 9-Methyldecanoic acid
CAS No.: 1119-63-7
Cat. No.: B073587
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For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyldecanoic acid is a branched-chain fatty acid (BCFA) with the chemical formula
C11H2202. As a member of the fatty acid family, it plays a role as a nutrient, a component of cell
membranes, and an energy source. The structural elucidation of such molecules is
fundamental for understanding their biological activity, metabolism, and potential therapeutic
applications. This technical guide provides a comprehensive overview of the analytical
techniques and expected data for the structural characterization of 9-methyldecanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 9-methyldecanoic acid is presented in
Table 1.

Table 1: Physicochemical Properties of 9-Methyldecanoic Acid
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Property Value Source

IUPAC Name 9-methyldecanoic acid PubChem
Molecular Formula C11H2202 PubChem
Molecular Weight 186.29 g/mol PubChem
CAS Number 1119-63-7 PubChem
Canonical SMILES Ccc(c)ceececeecec(=0)o PubChem
InChi Key VSAJTRPXXNCHGB- pubChem

UHFFFAOYSA-N

Spectroscopic and Chromatographic Data

The structural confirmation of 9-methyldecanoic acid relies on a combination of spectroscopic
and chromatographic techniques. Due to the higher volatility of its esterified form, Gas
Chromatography-Mass Spectrometry (GC-MS) is often performed on the methyl ester
derivative, methyl 9-methyldecanoate. Nuclear Magnetic Resonance (NMR) spectroscopy
provides detailed information about the carbon-hydrogen framework.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acids. For analysis,
9-methyldecanoic acid is typically derivatized to its more volatile fatty acid methyl ester
(FAME), methyl 9-methyldecanoate.

Table 2: Predicted Mass Spectrometry Data for Methyl 9-Methyldecanoate
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miz Predicted Fragment Interpretation

200 [M]* Molecular lon

169 [M-OCHs]* Loss of methoxy group

157 [M-C3H7]* Loss of isopropyl group

143 [M-C4H7O]* Cleavage at C7-C8

87 [CH30CO(CH2)2]* McLafferty rearrangement

74 [CH30COH2]* McLafferty rearrangement ion
57 [CaHo]* Isopropyl group fragment

43 [CsH7]+ Isopropyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are essential for the definitive structural elucidation of 9-
methyldecanoic acid. The predicted chemical shifts are based on the analysis of similar
branched-chain fatty acids.

Table 3: Predicted *H NMR Spectral Data for 9-Methyldecanoic Acid

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
~11.5 Singlet (broad) 1H -COOH
~2.35 Triplet 2H H-2 (-CH2-COOH)
] H-3 (-CH2-CH2-
~1.63 Quintet 2H
COOH)
~1.50 Multiplet 1H H-9 (-CH(CHs)2)
~1.2-1.4 Multiplet 10H H-4 to H-8 (-(CH-2)s-)
H-10, H-11 (-
~0.86 Doublet 6H
CH(CHs)2)
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Table 4: Predicted 3C NMR Spectral Data for 9-Methyldecanoic Acid

Chemical Shift (ppm) Assignment
~180 C-1 (-COOH)
~39.0 C-8

~34.0 C-2
~29.0-29.5 C-4,C-5,C-6
~27.2 C-7

~28.0 C-9

~24.7 C-3

~22.7 C-10, C-11

Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

1. Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMES)

o Objective: To convert 9-methyldecanoic acid into its more volatile methyl ester for GC-MS
analysis.

e Reagents: 2% (v/v) sulfuric acid in methanol, n-hexane, saturated sodium chloride solution.
e Procedure:

o To 1 mg of the fatty acid sample, add 2 mL of 2% sulfuric acid in methanol.

o Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

o After cooling to room temperature, add 1 mL of n-hexane and 1 mL of saturated sodium
chloride solution.
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o Vortex the mixture for 1 minute to extract the FAMESs into the hexane layer.

o Centrifuge at 2000 rpm for 5 minutes to achieve phase separation.

o Carefully transfer the upper hexane layer containing the FAMES to a clean vial for GC-MS
analysis.

. GC-MS Instrumentation and Conditions
Gas Chromatograph: Agilent 7890B GC or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 um film thickness) or equivalent polar capillary
column.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature: 250°C.

Injection Volume: 1 pL (splitless mode).

Oven Temperature Program:

o Initial temperature: 100°C, hold for 2 minutes.

o Ramp: 10°C/min to 250°C.

o Hold: 10 minutes at 250°C.

Mass Spectrometer Parameters:

o lonization Mode: Electron lonization (EIl) at 70 eV.

[¢]

Source Temperature: 230°C.

o

Quadrupole Temperature: 150°C.

[e]

Scan Range: m/z 40-500.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation

o Objective: To prepare a solution of 9-methyldecanoic acid suitable for NMR analysis.
o Reagents: Deuterated chloroform (CDCIs) with 0.03% (v/v) tetramethylsilane (TMS).

e Procedure:

o Dissolve 5-10 mg of 9-methyldecanoic acid in approximately 0.7 mL of CDCls ina 5 mm
NMR tube.

o Cap the tube and gently vortex to ensure complete dissolution.
2. NMR Instrumentation and Parameters
o Spectrometer: Bruker Avance Il 400 MHz spectrometer or equivalent.
e 'H NMR Parameters:

o Pulse Program: zg30

o Number of Scans: 16

o Relaxation Delay: 1.0 s

o Spectral Width: 16 ppm

e 13C NMR Parameters:

[e]

Pulse Program: zgpg30

Number of Scans: 1024

o

[¢]

Relaxation Delay: 2.0 s

[¢]

Spectral Width: 240 ppm
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Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for structural characterization and a
typical experimental workflow for GC-MS analysis.
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Caption: Experimental workflow for GC-MS analysis of 9-Methyldecanoic Acid.
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Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively elucidated for 9-methyldecanoic
acid, its straight-chain analog, decanoic acid, has been shown to inhibit the mTORC1 signaling
pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, and
metabolism. The inhibitory effect of decanoic acid on mTORC1 is independent of glucose and
insulin signaling. Given the structural similarity, it is plausible that 9-methyldecanoic acid
could have similar effects, a hypothesis that warrants further investigation.

Decanoic Acid
(and potentially 9-Methyldecanoic Acid)

mTORC1

Protein Synthesis
& Cell Growth

Click to download full resolution via product page

Caption: Proposed inhibitory effect on the mTORC1 signaling pathway.

Conclusion

The structural characterization of 9-methyldecanoic acid is readily achievable through
standard analytical techniques, primarily GC-MS and NMR spectroscopy. This guide provides
the foundational data and methodologies for researchers to confidently identify and quantify
this branched-chain fatty acid. Further research into its biological activities, including its
potential interaction with signaling pathways such as mTORCZ1, will be crucial in uncovering its

full therapeutic and physiological significance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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